1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound with the molecular formula C16H18N4O5S2 and a molecular weight of 410.47 g/mol This compound is known for its unique chemical structure, which includes multiple functional groups such as sulfonamide, benzimidazole, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzimidazole derivative with sulfonyl chloride in the presence of a base like pyridine.
Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonamide group but different core structure.
Benzimidazole Derivatives: Compounds with a benzimidazole core, such as albendazole and mebendazole, used as antiparasitic agents.
Trimethoprim: An antibiotic that is often used in combination with sulfonamides for synergistic effects.
Uniqueness
1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H18N4O5S2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1,3,6-trimethyl-2-oxo-N-(4-sulfamoylphenyl)benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C16H18N4O5S2/c1-10-8-13-14(20(3)16(21)19(13)2)9-15(10)27(24,25)18-11-4-6-12(7-5-11)26(17,22)23/h4-9,18H,1-3H3,(H2,17,22,23) |
InChI Key |
FDYKGKQMQYGSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.